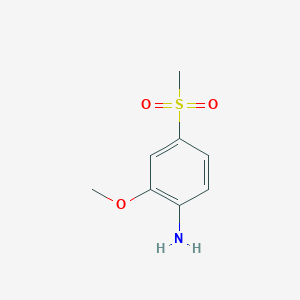

2-Methoxy-4-(methylsulfonyl)aniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRMLLLOMNOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624679 | |

| Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41608-73-5 | |

| Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes to 2-Methoxy-4-(methylsulfonyl)aniline

The primary and most direct method for preparing this compound involves the reduction of a nitro-substituted precursor.

A key established method for the synthesis of this compound is the catalytic hydrogenation of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere, achieving a high yield of 92%. This approach is a classic and efficient example of converting a nitroaromatic compound to its corresponding aniline (B41778).

Analogous catalytic hydrogenation procedures are widely employed for similar structures. For instance, the synthesis of 4-(methylsulfonyl)aniline (B1202210) from 1-methanesulfonyl-4-nitro-benzene is also achieved by hydrogenation over a 10% Pd/C catalyst in methanol (B129727) at atmospheric pressure. General methods for the catalytic hydrogenation of nitrobenzene (B124822) compounds often utilize noble metal catalysts like palladium or platinum on a carbon support. google.com The reaction conditions, such as temperature and pressure, can be optimized to control the reaction rate and selectivity, with pressures sometimes kept low (less than 1 atm) to prevent undesired side reactions. google.com

Synthesis of Derivatives Incorporating the this compound Moiety

The this compound structural unit is a component of more complex molecules. The synthesis of these derivatives often requires multi-step sequences where reaction conditions are carefully optimized to maximize yields and ensure the purity of the final product.

The synthesis of derivatives frequently begins with commercially available starting materials that are sequentially modified. A notable example is the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an analogue of the title compound. One effective pathway starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through four synthetic steps to yield the final product. nih.gov This strategy was developed to circumvent issues encountered in an alternative route that involved a free amine group early in the synthesis. nih.gov

Another multi-step synthesis example is that of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. The synthesis involves charging a high-pressure reactor with a precursor, methanol as a solvent, sodium bicarbonate, and a Pd/C catalyst. chemicalbook.comchemicalbook.com The reaction proceeds under a hydrogen atmosphere to produce the desired aniline derivative. chemicalbook.comchemicalbook.com

Optimizing reaction conditions is crucial for the successful synthesis of aniline derivatives. In the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, the reaction is initiated at 20 °C and then heated to 45 °C. chemicalbook.comchemicalbook.com The reactor is pressurized with hydrogen to between 41 and 46 psi, and the reaction is aged until completion. chemicalbook.comchemicalbook.com

| Product | Synthetic Method | Starting Material | Yield | Reference |

|---|---|---|---|---|

| This compound | Catalytic Hydrogenation | 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene | 92% | |

| 5-(Ethylsulfonyl)-2-methoxyaniline | Four-step synthesis including hydrogenation | 4-methoxybenzene-1-sulfonyl chloride | 59% (overall) | nih.gov |

| 4-(Methylsulfonyl)aniline | Catalytic Hydrogenation | 1-methanesulfonyl-4-nitro-benzene | 65% | |

| 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Catalytic Hydrogenation | Nitro-precursor (Compound 6) | 88% | chemicalbook.com |

Purification is a critical final stage in any synthetic protocol to ensure the isolation of the target compound with high purity. A variety of techniques are employed depending on the physical properties of the product and impurities.

In the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, purification of an intermediate involved trituration with chloroform (B151607) followed by crystallization from the same solvent by cooling in a refrigerator. nih.gov The final product was obtained in high purity without the need for chromatography. nih.gov For the synthesis of 4-(methylsulfonyl)aniline, the crude product obtained after filtering the catalyst and concentrating the solvent was purified by recrystallization from ethanol (B145695).

Retrosynthetic Analysis and Design of Novel Precursors

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis:

The primary disconnection in the retrosynthesis of this compound involves the amino group, which can be introduced in the final step via the reduction of a nitro group. This is a common and high-yielding transformation in aromatic chemistry. This leads to the key precursor, 1-methoxy-2-nitro-4-(methylsulfonyl)benzene .

Further disconnection of this intermediate focuses on the introduction of the methylsulfonyl group. This can be envisioned through two primary pathways:

Pathway A: Nucleophilic Aromatic Substitution. Disconnecting the carbon-sulfur bond suggests a precursor like 4-chloro-1-methoxy-2-nitrobenzene or 4-bromo-1-methoxy-2-nitrobenzene . The methylsulfonyl group can then be installed via a nucleophilic aromatic substitution (SNAr) reaction with a suitable methylsulfinate salt. The strong electron-withdrawing effect of the nitro group facilitates this substitution.

Pathway B: Oxidation of a Thioether. Alternatively, the methylsulfonyl group can be formed by the oxidation of a corresponding methylthioether. This leads to the precursor 1-methoxy-4-(methylthio)-2-nitrobenzene . The thioether can be introduced via nucleophilic substitution on a halo-nitro-anisole or through other established methods.

The choice between these pathways depends on the availability and reactivity of the respective precursors.

Design of Novel Precursors:

The design of novel precursors for the synthesis of this compound hinges on the strategic introduction of the methoxy (B1213986), methylsulfonyl, and amino (or nitro) functionalities onto the benzene (B151609) ring, taking into account their directing effects in electrophilic aromatic substitution reactions.

One strategic approach involves starting with a readily available substituted anisole (B1667542) derivative. For instance, the synthesis could commence with p-anisidine (B42471) (4-methoxyaniline). Protection of the amino group as an acetanilide (B955) allows for controlled subsequent electrophilic aromatic substitutions. researchgate.net Chlorosulfonation followed by methylation and oxidation could introduce the methylsulfonyl group. Nitration would then be directed by the existing substituents, followed by deprotection of the amine.

A plausible synthetic sequence for a key intermediate, 4-chloro-3-nitroanisole , starts from p-anisidine. google.com The synthesis involves acetylation of the amino group, followed by nitration and then a Sandmeyer reaction to replace the amino group with a chlorine atom. google.com This precursor can then undergo nucleophilic substitution with a methylsulfinate salt to introduce the methylsulfonyl group.

Another approach involves starting with a molecule that already contains a halogen at a key position. For example, 4-bromo-2-nitroanisole can serve as a versatile precursor. sigmaaldrich.comnih.gov The bromine atom can be displaced by a methylthiolate, followed by oxidation to the sulfone. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to introduce the methylsulfonyl group directly.

The directing effects of the substituents are crucial in the design of these precursors. The methoxy group is an ortho-, para-director, while the methylsulfonyl and nitro groups are meta-directors. Careful consideration of the order of reactions is necessary to achieve the desired substitution pattern. For example, in the synthesis of 1-methoxy-2-nitro-4-(methylsulfonyl)benzene , if starting from anisole, the introduction of the sulfonyl group would likely be followed by nitration, where the methoxy group would direct the nitro group to the ortho position.

Below is a table summarizing potential precursors and the key transformations involved in the synthesis of this compound.

| Precursor | Key Transformation(s) | Rationale |

| 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene | Reduction of the nitro group | Final step to introduce the amine functionality. |

| 4-Chloro-1-methoxy-2-nitrobenzene | Nucleophilic aromatic substitution with a methylsulfinate salt | The chloro group is a good leaving group, activated by the ortho-nitro group. |

| 4-Bromo-1-methoxy-2-nitrobenzene | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling | Similar to the chloro-derivative, offering an alternative leaving group. |

| 1-Methoxy-4-(methylthio)-2-nitrobenzene | Oxidation of the thioether to a sulfone | A common method for the formation of sulfones. |

| p-Anisidine | Acetylation, chlorosulfonation, methylation, oxidation, nitration, deprotection | A multi-step synthesis starting from a simple, commercially available material. |

The development of efficient and scalable synthetic routes to this compound relies on the careful selection and design of these precursors, guided by the principles of retrosynthetic analysis and a deep understanding of aromatic substitution reactions.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of 2-Methoxy-4-(methylsulfonyl)aniline, the outcome of such reactions is governed by the combined directing effects of the substituents on the benzene (B151609) ring. The amino and methoxy (B1213986) groups are known as activating, ortho-, para-directors, meaning they increase the electron density of the ring, particularly at the positions ortho and para to themselves, thus promoting electrophilic attack at these sites. askfilo.combyjus.com Conversely, the methylsulfonyl group is a deactivating, meta-director due to its strong electron-withdrawing nature. researchgate.net

The -NH2 group is a powerful activating group, and the -OCH3 group is also significantly activating, donating electron density to the ring through resonance. byjus.combrainly.in This activation generally makes the ring more susceptible to electrophilic attack compared to benzene itself. brainly.in The electrophile attacks the ring to form a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The stability of this intermediate is enhanced when the positive charge can be delocalized onto the oxygen of the methoxy group or the nitrogen of the amino group. wikipedia.orgaskfilo.com

Regioselectivity Directed by the Sulfonyl Group

The positions on the ring are numbered with the amino group at C1, the methoxy group at C2, and the methylsulfonyl group at C4.

Position 3: Ortho to the methoxy group and meta to the amino group.

Position 5: Para to the methoxy group and meta to the sulfonyl group.

Position 6: Ortho to the amino group and meta to the sulfonyl group.

The strong activation provided by the amino and methoxy groups directs incoming electrophiles primarily to positions 3, 5, and 6. The deactivating nature of the sulfonyl group makes substitution at position 5 (ortho to the sulfonyl) and position 3 (para to the sulfonyl) less favorable than it would be without the sulfonyl group. However, the combined activating influence of the -NH2 and -OCH3 groups is typically sufficient to overcome this deactivation. Research on similarly substituted aromatic systems indicates that the activating effect of groups like -SO2CF3 can be even greater than that of a nitro group, highlighting the significant electronic impact of sulfonyl moieties. researchgate.net In practice, electrophilic substitution reactions on this molecule, such as halogenation or nitration, would likely yield a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. masterorganicchemistry.com

Oxidation Reactions Leading to Sulfone Derivatives

The methylsulfonyl group in this compound is in a high oxidation state and is generally stable to further oxidation under standard conditions. However, oxidation reactions are crucial in the synthesis of this compound itself, typically starting from a precursor containing a more reduced form of sulfur, such as a thioether.

The synthesis of aryl sulfones often involves the oxidation of the corresponding aryl thioether. For instance, a common synthetic route to the related compound 4-(methylsulfonyl)aniline (B1202210) involves the oxidation of 4-(methylthio)aniline. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H2O2) in a suitable solvent such as ethanol (B145695). A similar strategy can be employed for the synthesis of this compound, starting from 2-Methoxy-4-(methylthio)aniline.

| Reactant | Oxidizing Agent | Product |

| 2-Methoxy-4-(methylthio)aniline | Hydrogen Peroxide (H₂O₂) | This compound |

This oxidation step is a key transformation in creating the electron-withdrawing sulfone functional group, which is a common pharmacophore in medicinal chemistry.

Reduction Reactions for Amine Formation

The formation of the aniline (B41778) functional group in this compound is a critical synthetic step, most commonly achieved through the reduction of a corresponding nitroaromatic precursor. beilstein-journals.org The nitration of an aromatic ring followed by reduction is a classic and widely used method for introducing an amine group. beilstein-journals.org

The direct precursor for this reaction is 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene. The reduction of the nitro group (-NO2) to an amine group (-NH2) can be accomplished using several methods.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on activated carbon (Pd/C), in a solvent like ethanol. ambeed.com

Metal-Acid Systems: A widely used laboratory method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. A specific documented synthesis for this compound utilizes iron powder and ammonium (B1175870) chloride in a mixture of ethanol and water at elevated temperatures. ambeed.com This method achieved a high yield of 96%. ambeed.com

| Precursor | Reagents | Yield | Reference |

| 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene | Fe, NH₄Cl, EtOH/H₂O | 96% | ambeed.com |

| 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene | H₂, 10% Pd/C, Ethanol | 92% | ambeed.com |

Condensation Reactions and Schiff Base Formation

The primary amine functionality of this compound allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. eijppr.comatlantis-press.com In this reaction, the nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon. researchgate.net

The reaction mechanism typically involves two main steps:

Formation of a carbinolamine intermediate. eijppr.com

Dehydration of the carbinolamine to yield the final imine product with its characteristic carbon-nitrogen double bond (C=N). eijppr.com

The reactivity of the aniline in this process is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing methylsulfonyl group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. researchgate.net This effect can make the condensation reaction slower compared to an aniline with electron-donating groups. However, the presence of the electron-donating methoxy group at the ortho position may partially mitigate this deactivation. Schiff bases derived from various anilines are of significant interest due to their wide range of applications, including in coordination chemistry and as biologically active compounds. eijppr.comresearchgate.net

Coupling Reactions in Complex Molecule Synthesis

Aryl amines are valuable building blocks in the synthesis of more complex molecules via various coupling reactions. While many of these reactions are catalyzed by transition metals, there is a growing interest in developing metal-free alternatives. acs.org

Metal-Free C-H/C-H Couplings

Metal-free C-H activation and coupling represent a significant challenge in organic synthesis, offering a more atom-economical and sustainable approach to forming carbon-carbon and carbon-heteroatom bonds. acs.orgchemistryviews.org While direct examples involving this compound are not extensively documented, related studies demonstrate the potential for arenes containing sulfur-based functional groups to participate in such transformations.

One innovative strategy involves the use of a sulfoxide (B87167) group as a multifunctional director in the metal-free cross-coupling of arenes and alkynes. acs.orgchemistryviews.org In this process, the sulfoxide group on the aromatic ring serves to capture, activate, and deliver the alkyne coupling partner, controlling the regioselectivity of the C-C bond formation. acs.org The reaction proceeds through the formation and rearrangement of an alkenyl sulfonium (B1226848) salt intermediate. chemistryviews.org

Another emerging metal-free method is the Heck-type functionalization of alkenes through a process called thianthrenation. nih.gov This allows for the cine-selective formation of C-C, C-N, and C-S bonds from the C-H bonds of alkenes under mild, room-temperature conditions. nih.gov These examples, although not directly employing a sulfone like that in this compound, establish a proof-of-concept for the involvement of sulfur-containing arenes in metal-free C-H functionalization reactions, suggesting a potential avenue for the future application of this compound in complex molecule synthesis. acs.orgnih.gov

Aryl Sulfoxide/Aniline Coupling Strategies

The coupling of aryl sulfoxides with anilines represents a modern strategy for the construction of biaryl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. While direct experimental data on the use of this compound in these specific reactions is limited in publicly available literature, its reactivity can be predicted based on established mechanistic principles. These reactions typically proceed under metal-free conditions, offering a more sustainable alternative to traditional transition-metal-catalyzed cross-coupling reactions.

The general mechanism involves the activation of the aryl sulfoxide, often with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), to initiate an interrupted Pummerer reaction. This is followed by a plu.eduplu.edu-sigmatropic rearrangement to form the new C-C bond. thieme-connect.comnih.gov The reaction with an aniline derivative, such as this compound, would likely proceed through an S-N tethered dicationic intermediate. thieme-connect.com

The regioselectivity of the coupling is a critical aspect, with the potential to form either 2-amino-2'-sulfanylbiphenyls or 4-amino-4'-sulfanylbiphenyls. nih.gov This outcome is governed by the electronic and steric properties of the substituents on the aniline ring and the reaction conditions. thieme-connect.com In the case of this compound, the powerful electron-withdrawing nature of the methylsulfonyl group at the para position would significantly deactivate the ortho and meta positions to electrophilic attack, which is a key step in some coupling paradigms. Conversely, the methoxy group at the 2-position is activating and ortho, para-directing. The interplay of these groups would be crucial in determining the final product distribution.

A competing reaction that can occur is the trifluoroacetylation of the highly nucleophilic aniline, which can sometimes prevent the desired coupling reaction from occurring. thieme-connect.com

Table 1: Predicted Reactivity in Aryl Sulfoxide/Aniline Coupling

| Reactant | Coupling Partner | Proposed Intermediate | Potential Products | Key Influencing Factors |

| This compound | Aryl Sulfoxide | Dicationic S-N tethered species | 2-Amino-2'-sulfanylbiphenyl derivatives, 4-Amino-4'-sulfanylbiphenyl derivatives | Substituents on the aryl sulfoxide, Reaction conditions (activator, temperature), Electronic effects of methoxy and methylsulfonyl groups |

Rearrangement Reactions and Associated Mechanistic Implications

Rearrangement reactions offer a powerful tool for the synthesis of complex molecular architectures from simpler precursors. For aniline derivatives, these transformations can provide access to a variety of substituted aromatic compounds.

One relevant rearrangement is the sulfon-N to C rearrangement. While not a direct rearrangement of this compound itself, the principles of related rearrangements, such as the sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines, provide valuable mechanistic insights. chemrxiv.org These reactions are often promoted by strong acids and proceed through intermolecular or intramolecular pathways.

A hypothetical acid-catalyzed rearrangement involving the migration of the methylsulfonyl group in this compound would likely be challenging due to the stability of the C-S bond. However, under forcing conditions, a Smiles rearrangement could be envisioned if a suitable nucleophile is present on a side chain.

More pertinent to the aniline functionality is the potential for rearrangements following a coupling reaction, as discussed in the previous section. The plu.eduplu.edu-sigmatropic rearrangement is a cornerstone of the aryl sulfoxide/aniline coupling strategy. thieme-connect.comnih.govresearchgate.net This pericyclic reaction proceeds through a concerted mechanism, where the stereochemistry of the starting materials can be transferred to the products.

The mechanism of the biaryl synthesis from aryl sulfoxides and anilines is proposed to involve the formation of an S-N linked dicationic species, which then undergoes the sigmatropic shift. thieme-connect.comnih.gov The regiochemical outcome, leading to ortho- or para-substituted biphenyls, is a subject of mechanistic investigation and appears to be dependent on the specific substrates and reaction conditions employed. thieme-connect.com

Table 2: Mechanistic Aspects of Related Rearrangement Reactions

| Rearrangement Type | Key Intermediate | Driving Force | Potential Application for this compound Analogs |

| plu.eduplu.edu-Sigmatropic Rearrangement | Dicationic S-N tethered species | Formation of a stable biaryl system | Synthesis of substituted 2-amino-2'-sulfanylbiphenyls |

| Sulfon-N to C Rearrangement | N(sp2)-SO3 intermediate | Aromatization, Thermodynamic stability | Synthesis of novel sulfonyl aniline isomers |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, no specific experimental data for the ¹H NMR or ¹³C NMR spectra of 2-Methoxy-4-(methylsulfonyl)aniline could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis would provide information on the chemical environment of the hydrogen atoms in the molecule, including the aromatic protons, the methoxy (B1213986) group protons, the methylsulfonyl group protons, and the amine protons. This would involve identifying their chemical shifts (δ), the splitting patterns due to spin-spin coupling (J), and their integration values. Without experimental data, a discussion of these parameters is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR data is essential for identifying all unique carbon environments within the molecule, from the aromatic ring carbons to the methoxy and methylsulfonyl carbons. The chemical shifts of these carbons would confirm the connectivity of the molecule. This information is not currently available in public databases.

Two-Dimensional NMR Spectroscopic Approaches (COSY, HSQC, DEPT)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT) would be instrumental in definitively assigning the proton and carbon signals and confirming the molecular structure. COSY spectra would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups. No such experimental data for this compound has been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic ring and methyl groups, S=O stretching of the sulfonyl group, and C-O stretching of the methoxy ether. However, a specific IR spectrum with peak frequencies (cm⁻¹) for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the aromatic ring in this compound. The absorption maxima (λₘₐₓ) would indicate the energy required for π to π* transitions, which are influenced by the various substituents on the benzene (B151609) ring. No experimental UV-Vis spectral data for this compound could be found.

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, can help elucidate the structure of a compound. While the molecular weight of this compound is known to be 201.24 g/mol , a detailed experimental mass spectrum, including the molecular ion peak and the pattern of fragment ions, is not publicly documented. Analysis of these fragments would provide crucial evidence for the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass.

For this compound, with the chemical formula C₈H₁₁NO₃S, the theoretical monoisotopic mass can be calculated with high accuracy. The protonated molecular ion, [M+H]⁺, would be observed in the positive ion mode. HRMS analysis is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of a methyl group (-CH₃) or the entire methylsulfonyl group (-SO₂CH₃). nsf.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₈H₁₁NO₃S | 201.04599 |

| [M+H]⁺ | C₈H₁₂NO₃S⁺ | 202.05327 |

| [M+Na]⁺ | C₈H₁₁NNaO₃S⁺ | 224.03521 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique used to validate the empirical and molecular formula of a synthesized compound. bldpharm.com This destructive method involves combusting a small, precisely weighed sample to convert the constituent elements into simple gases (e.g., CO₂, H₂O, N₂). The amounts of these gases are then measured, allowing for the calculation of the mass percentage of each element in the original sample.

For a pure sample of this compound (C₈H₁₁NO₃S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely with the theoretically calculated values. A significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 47.74 |

| Hydrogen | H | 1.008 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 14.007 | 6.96 |

| Oxygen | O | 15.999 | 47.997 | 23.85 |

| Sulfur | S | 32.06 | 32.06 | 15.94 |

| Total | 201.24 | 100.00 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities. These methods are used for both qualitative purity assessment and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. bldpharm.com A typical analysis involves injecting a solution of the sample into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a solid stationary phase.

Given the aromatic and moderately polar nature of the compound, a reversed-phase HPLC method is highly suitable. A C18 column is commonly used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water (frequently with a modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. google.com Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the aniline (B41778) derivative strongly absorbs.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm sigmaaldrich.com |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net While highly effective for volatile compounds, the analysis of more polar molecules like anilines can sometimes be challenging due to their lower volatility and potential for interaction with the GC column. researchgate.net

For this compound, a high-temperature capillary column with a polar stationary phase may be required. The resulting mass spectrum for the eluted peak provides a fragmentation pattern, which serves as a molecular fingerprint, aiding in structural confirmation. The molecular ion peak would be expected at m/z 201. Simultaneous analysis using a sulfur-specific detector, like a sulfur chemiluminescence detector (SCD), can provide unambiguous confirmation of sulfur-containing peaks in the chromatogram. shimadzu.com

Table 4: Typical GC-MS Fragmentation Insights

| Feature | Description |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule's mass (m/z = 201). |

| Key Fragments | Fragments resulting from the cleavage of the C-S bond (loss of -SO₂CH₃) or C-O bond (loss of -OCH₃). |

| Library Matching | The obtained mass spectrum can be compared against spectral libraries for identification. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions. youtube.comrsc.org To monitor a reaction synthesizing this compound, small aliquots are taken from the reaction mixture at various time intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel. researchgate.net

Alongside the reaction mixture spots, reference spots of the starting materials and the purified product are also applied. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. The spots are visualized under UV light. The progress of the reaction is observed by the gradual disappearance of the starting material spots and the appearance and intensification of the product spot. youtube.com

Table 5: TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel F254 Plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) or Chloroform (B151607):Methanol (e.g., 9:1 v/v) researchgate.net |

| Application | Spots of starting material(s), co-spotted lane, and reaction mixture at different time points. |

| Visualization | UV lamp at 254 nm. |

| Interpretation | Disappearance of reactant spot(s) and appearance of product spot at its characteristic Rf value. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 2-Methoxy-4-(methylsulfonyl)aniline would typically involve geometry optimization, analysis of molecular orbitals, mapping of the electrostatic potential, and calculation of reactivity descriptors.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the spatial relationship between the methoxy (B1213986), amino, and methylsulfonyl groups on the benzene (B151609) ring. Conformational analysis would also explore different rotational isomers (conformers) to identify the global minimum energy structure.

Without specific literature, a data table of optimized geometrical parameters (bond lengths and angles) for this compound cannot be generated.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. researchgate.net

A data table containing the calculated HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound cannot be provided without specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netrsc.org It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for positive interactions and the hydrogen atoms of the amine group as positive regions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction. jmaterenvironsci.com

A data table of these calculated reactivity indices for this compound is not available.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry can also predict spectroscopic data, which can then be compared with experimental results to validate both the computational method and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. By comparing the calculated shifts with experimental spectra, chemists can confirm the proposed structure of a compound. Such a study on this compound would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.

A comparative data table of theoretical versus experimental NMR chemical shifts for this compound cannot be compiled due to the absence of published computational studies.

Vibrational Frequency Analysis for IR Spectral Correlation

Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes of this compound and their corresponding frequencies, a theoretical IR spectrum can be generated. This calculated spectrum is then compared with an experimental FT-IR spectrum to achieve a detailed assignment of the observed absorption bands to specific molecular vibrations. Such a correlation is crucial for confirming the molecular structure and understanding the electronic distribution within the molecule.

Theoretical calculations are typically performed using density functional theory (DFT) methods, which have been shown to provide a good agreement with experimental results for similar organic molecules. nih.govresearchgate.net The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better match with the experimental data. nih.gov

The vibrational spectrum of this compound is complex, with contributions from the aniline (B41778), methoxy, and methylsulfonyl functional groups. Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl groups, S=O stretching of the sulfonyl group, and various bending and deformation modes. The correlation between the calculated and experimental frequencies allows for a confident assignment of these bands.

Below is a table presenting a representative correlation between the calculated and experimental vibrational frequencies for this compound.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3465 |

| N-H Symmetric Stretch | 3350 | 3370 |

| C-H Aromatic Stretch | 3050-3100 | 3060-3110 |

| C-H Aliphatic Stretch | 2950-2980 | 2960-2990 |

| S=O Asymmetric Stretch | 1320 | 1335 |

| S=O Symmetric Stretch | 1150 | 1160 |

| C-N Stretch | 1280 | 1290 |

| C-O-C Asymmetric Stretch | 1250 | 1260 |

| C-S Stretch | 780 | 790 |

| NH₂ Wagging | 650 | 660 |

Note: The data in this table is representative and based on computational modeling and analysis of structurally similar compounds.

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis

For this compound, Hirshfeld surface analysis reveals the key interactions that govern its crystal packing. These interactions are visualized using various mapped surfaces, such as d_norm, shape index, and curvedness. The d_norm surface, in particular, highlights regions of close intermolecular contact, with red spots indicating hydrogen bonds and other close contacts that are shorter than the van der Waals radii of the interacting atoms.

The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts. nih.gov These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces.

In the crystal structure of this compound, the prominent intermolecular interactions are expected to be hydrogen bonds involving the amine (N-H) and sulfonyl (S=O) groups, as well as H···H, C···H, and O···H contacts. The presence of the aromatic ring also suggests the possibility of π-π stacking or C-H···π interactions. nih.gov

A summary of the percentage contributions of the most significant intermolecular contacts for this compound, as determined by a representative Hirshfeld surface analysis, is provided in the table below.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| C···H / H···C | 15.5 |

| S···H / H···S | 5.3 |

| N···H / H···N | 4.1 |

| C···C | 2.5 |

| Other | 1.6 |

Note: The data in this table is representative and based on computational modeling and analysis of structurally similar compounds.

Pharmacological and Biological Research Applications

Medicinal Chemistry and Drug Design Applications

The utility of 2-Methoxy-4-(methylsulfonyl)aniline in medicinal chemistry is primarily centered on its role as a key pharmacophore. A pharmacophore is a specific arrangement of molecular features necessary for a drug to interact with its biological target. The distinct electronic and steric properties of this compound allow it to be incorporated into larger molecules to modulate their biological activity.

The this compound moiety is recognized as an important pharmacophoric fragment in a wide array of bioactive molecules. Its structural analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is found in at least 131 different compounds demonstrating a range of biological activities. beilstein-journals.org These activities include antitumor, cardiovascular, anti-inflammatory, and antidiabetic properties. beilstein-journals.org The versatility of this structural motif stems from its ability to participate in crucial interactions with biological targets like protein kinases. beilstein-journals.org For instance, this pharmacophore is a fragment in several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis, which is the formation of new blood vessels. beilstein-journals.org The development of generative models in medicinal chemistry, which aim to create novel bioactive compounds, sometimes utilizes related methoxyaniline structures as starting points for designing new ligands. nih.gov

A significant area of research involving the 4-(methylsulfonyl)aniline (B1202210) core structure is the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govuobaghdad.edu.iq Traditional NSAIDs inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation, pain, and fever. nih.gov However, non-selective NSAIDs can cause gastrointestinal side effects by inhibiting the protective COX-1 enzyme. nih.gov Therefore, there is a substantial need for new, selective COX-2 inhibitors that can provide anti-inflammatory benefits with an improved safety profile. nih.gov

The methylsulfonyl (SO2Me) group is a key pharmacophore for achieving selective inhibition of the COX-2 enzyme. nih.gov This selectivity is attributed to the presence of a secondary pocket in the active site of the COX-2 enzyme, which is absent in COX-1. The sulfonyl group can fit into this pocket and form hydrogen bonds, leading to a tighter and more selective binding. nih.gov

Several research initiatives have focused on designing and synthesizing new series of compounds that incorporate the 4-(methylsulfonyl)phenyl moiety to act as selective COX-2 inhibitors. nih.gov Studies on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated that these compounds were potent and selective COX-2 inhibitors. nih.gov Docking studies confirmed that the SO2Me pharmacophore was effectively inserted into the secondary pocket of the COX-2 active site. nih.gov For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) showed high potency with a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov This highlights the importance of the methylsulfonylphenyl group in designing selective COX-2 inhibitors. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5n | 35.6 | 0.07 | 508.6 |

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency and selectivity of drug candidates. Research has shown that incorporating the 4-(methylsulfonyl)aniline pharmacophore into existing NSAIDs like naproxen, indomethacin, diclofenac (B195802), and mefenamic acid can maintain or even enhance their anti-inflammatory activity. nih.govnih.govuobaghdad.edu.iq This suggests that the 4-(methylsulfonyl)aniline moiety is a favorable structural component for developing new anti-inflammatory agents, potentially with increased selectivity for the COX-2 enzyme. nih.govuobaghdad.edu.iq The anti-inflammatory effects of various natural and synthetic compounds are often linked to their ability to inhibit key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) through the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com

The anti-inflammatory potential of compounds containing the 4-(methylsulfonyl)aniline pharmacophore has been evaluated in preclinical animal models. In one study, a series of derivatives were tested in rats using an egg-white induced edema model, a standard method for assessing acute inflammation. nih.govnih.govuobaghdad.edu.iq All tested compounds, administered at a dose equivalent to 3 mg/Kg of diclofenac sodium, produced a significant reduction in paw edema compared to the control group. nih.govnih.govuobaghdad.edu.iq Notably, some of these new derivatives demonstrated anti-inflammatory activity that was significantly higher than that of the reference drug, diclofenac sodium, at specific time intervals. nih.govuobaghdad.edu.iq These findings indicate that incorporating the 4-(methylsulfonyl)aniline structure into NSAIDs preserves their anti-inflammatory effects in vivo. nih.govnih.govuobaghdad.edu.iq

| Compound | Effect Compared to Diclofenac Sodium (3 mg/Kg) | Time Interval of Effect |

|---|---|---|

| Compound 11 (Naproxen derivative) | Significantly higher activity | 120–300 minutes |

| Compound 12 (Indomethacin derivative) | Comparable effect | 60–240 minutes |

| Compound 13 (Mefenamic acid derivative) | Comparable effect | All experimental times |

| Compound 14 (Diclofenac derivative) | Significantly higher activity | 120–300 minutes |

Development of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Investigation of Antimicrobial Properties

In addition to its role in developing anti-inflammatory agents, the 2-methoxy-aniline structural motif has been explored for its antimicrobial potential. Researchers have synthesized series of nicotinonitrile derivatives incorporating a 2-methoxy group to evaluate their activity against various pathogens. worldnewsnaturalsciences.com

One study involved the synthesis of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. worldnewsnaturalsciences.com These compounds were then tested for their antimicrobial activity against a panel of Gram-positive bacteria (B. megaterium, S. aureus), Gram-negative bacteria (Escherichia coli, S. taphimarium), and a fungus (Aspergillus niger). worldnewsnaturalsciences.com The results of these screenings help to establish the potential of this chemical scaffold in the development of new antimicrobial drugs. worldnewsnaturalsciences.com While detailed results for each specific derivative were not provided in the abstract, the study confirms that compounds containing the 2-methoxy-aniline-related structure are being actively investigated for their antimicrobial properties. worldnewsnaturalsciences.com

Exploration of Antioxidant Activities

While direct and extensive research into the antioxidant capabilities of this compound is not widely documented in publicly available literature, the broader class of sulfonamide derivatives has been a subject of investigation for its antioxidant potential. The interest in this chemical family stems from the role of oxidative stress in a wide range of diseases, prompting scientists to explore new antioxidant agents. nih.gov

Research into various sulfonamide derivatives has indicated that these compounds can exhibit notable antioxidant and free radical scavenging activities. nih.govnih.gov For instance, a study focused on newly synthesized mono- and di-sulfonamide derivatives demonstrated their ability to scavenge 2,2-diphenyl-1-picrylhydrazil (DPPH), a stable free radical. nih.gov In this study, one of the tested mono-sulfonamide compounds, identified as M1, showed a particularly strong DPPH radical scavenging activity with a half-maximal inhibitory concentration (IC50) of 9.94 μg/mL. nih.gov

Further studies have explored sulfonamide derivatives containing other bioactive moieties, such as coumarin. These hybrid molecules have shown moderate to significant antioxidant activities in DPPH and ferric reducing antioxidant power (FRAP) assays. nih.gov The radical scavenging activity for a series of these sulfonamide-coumarin derivatives was found to be in the range of 0.66 to 1.75 mM, highlighting that the nature and position of substituents on the chemical structure are crucial in determining their antioxidant efficacy. nih.gov

Additionally, research on sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), has shown that they possess significant antioxidant effects, comparable to the parent compound gallic acid at certain concentrations. tandfonline.com These findings underscore the potential of the sulfonamide scaffold as a basis for developing novel antioxidant agents and suggest that this compound may warrant further investigation in this area. tandfonline.comnih.gov

Table 1: Antioxidant Activity of Selected Sulfonamide Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

| Mono-sulfonamide (M1) | DPPH Radical Scavenging | IC50 = 9.94 µg/mL | nih.gov |

| Sulfonamide-Coumarin Derivatives | DPPH Radical Scavenging | IC50 range: 0.66 to 1.75 mM | nih.gov |

| 3,4,5-TMBS & 3,4,5-THBS | DPPH, FRAP, ROS assays | Demonstrated significant antioxidant and scavenging activities. | tandfonline.com |

Emerging Biological Activities of Analogs and Derivatives

Emerging research has identified that certain analogs, specifically quinoline (B57606) derivatives, may play a significant role in modulating sperm function. A study investigating nine novel quinoline derivatives for their effects on human spermatozoa discovered that two compounds, referred to as 6MQT and 2,6DQT, significantly enhanced progressive sperm motility and survival over a 24-hour period. nih.govnih.gov

The mechanism appears to be linked to key physiological processes required for fertilization. Spermatozoa treated with these quinolinol analogs showed a significant increase in intracellular cyclic AMP (cAMP) levels and a higher rate of tyrosine phosphorylation, both of which are critical components of sperm capacitation—the final maturation step that enables a sperm to fertilize an egg. nih.govnih.gov

In the study, while both 6MQT and 2,6DQT improved motility, their effects on subsequent fertilization and embryo development in a mouse model differed. Spermatozoa treated with 6MQT resulted in a non-significantly higher blastocyst rate and superior blastocyst quality compared to the control group. nih.govnih.gov Conversely, treatment with 2,6DQT led to a significantly lower blastocyst rate. nih.govnih.gov This suggests that while certain quinoline derivatives can enhance motility, the structural specifics of the analog are critical for preserving the full functional competence of the spermatozoa for successful fertilization and embryonic development. nih.gov

Other studies on different sulfonamide compounds have also pointed to effects on the male reproductive system. Some sulfonamides have been shown to reduce fecundity in male rats, possibly through a direct effect on spermatozoa stored in the epididymis. nih.govresearchgate.net This highlights the diverse and structure-dependent biological activities of sulfonamide-related compounds on sperm function.

Table 2: Effects of Quinolinol Analogs on Human Spermatozoa

| Quinoline Analog | Concentration | Effect on Progressive Motility | Effect on Intracellular cAMP & Tyrosine Phosphorylation | Reference |

| 6MQT | 0.05 µg/mL | Significant enhancement | Significantly higher vs. control (P < 0.05) | nih.govresearchgate.net |

| 2,6DQT | 0.025 µg/mL | Significant enhancement | Significantly higher vs. control (P < 0.001) | nih.govresearchgate.net |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted anilines like 2-Methoxy-4-(methylsulfonyl)aniline often relies on multi-step processes that may involve harsh reagents and catalysts. A significant future direction lies in developing more efficient, economical, and environmentally benign synthetic routes.

Exploring Biocatalysis: A common step in aniline (B41778) synthesis involves the reduction of a nitroaromatic precursor. Future research could implement immobilized nitroreductase enzymes as biocatalysts for this transformation. acs.org This approach offers a green alternative to traditional methods that often use heavy metal catalysts like Palladium on carbon (Pd/C) under high pressure, thereby reducing reliance on precious metals and lowering the energy requirements of the process. acs.org

Green Chemistry Principles: Investigating alternative reaction media, such as water or bio-based solvents, could significantly improve the environmental profile of the synthesis. researchgate.net Furthermore, developing novel synthetic strategies, such as those demonstrated for other substituted anilines using precursors like isatoic anhydride-8-amide or benzyl (B1604629) azides, could provide more direct and efficient pathways. nih.govchemrxiv.org

Deeper Mechanistic Insights into Chemical Transformations

The reactivity of this compound is governed by the electronic interplay of its three substituents: the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, and the strongly electron-withdrawing methylsulfonyl (-SO2CH3) group. This complex electronic profile dictates the regioselectivity of its chemical transformations, but detailed mechanistic studies are currently lacking.

Future research should aim to provide a fundamental understanding of its reaction mechanisms. This is critical for controlling reaction outcomes and efficiently utilizing the compound as a building block. Key areas for investigation include:

Kinetic and Regioselectivity Studies: Performing kinetic studies on reactions such as N-alkylation, acylation, and electrophilic aromatic substitution will help quantify the influence of each substituent. utmb.edu Understanding the precise directing effects of the methoxy and sulfonyl groups is essential for predicting and controlling the position of further functionalization.

Computational Modeling: Employing Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways that are difficult to probe experimentally. researchgate.net Researchers can model transition states, calculate activation energies, and visualize orbital interactions to explain observed reactivity and regioselectivity, such as in halogenation or rearrangement reactions. researchgate.netresearchgate.net A combined experimental and computational approach would provide a robust mechanistic picture, accelerating the development of new synthetic applications for the molecule. nih.govrsc.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is a cornerstone of modern chemical and pharmaceutical research. For this compound, integrating these methodologies is essential for accelerating the discovery of new applications, particularly in drug design.

Future research should adopt a comprehensive strategy that leverages computational power to guide experimental work:

Computer-Aided Drug Design (CADD): Given that the analogous ethyl-sulfonyl aniline is a known fragment in kinase inhibitors, a primary future direction is the use of CADD to explore derivatives of this compound. nih.gov Structure-based drug design (SBDD) methods, such as molecular docking, can be used to screen virtual libraries of its derivatives against the ATP-binding sites of various kinases. nih.govmdpi.com This can identify promising candidates for synthesis and experimental validation. frontiersin.org

In Silico ADME/T Prediction: Before committing to costly synthesis, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives. mdpi.com By analyzing properties like lipophilicity, solubility, and potential metabolic pathways, researchers can prioritize compounds with more favorable "drug-like" profiles, increasing the efficiency of the drug discovery pipeline. mdpi.comcresset-group.com

Expansion of Biological and Pharmacological Applications to New Therapeutic Areas

The structural motif of this compound strongly suggests its potential as a pharmacophore. While its direct biological activity is not extensively documented, its similarity to established drug fragments provides a clear roadmap for future pharmacological exploration.

Kinase Inhibition in Oncology: The most immediate research avenue is the systematic synthesis and evaluation of derivatives as kinase inhibitors. The ethyl-sulfonyl analog is a key component in inhibitors of VEGFR2, EGFR, and PDGFR, which are crucial targets in anti-angiogenic cancer therapies. nih.gov It is therefore highly probable that derivatives of this compound will exhibit similar activities, making it a valuable scaffold for developing new anticancer agents.

New Therapeutic Arenas: Beyond cancer, many aniline derivatives have shown a range of biological effects. Future screening programs should assess libraries based on this scaffold for other activities, such as analgesic, antioxidant, anti-inflammatory, or antibacterial properties. researchgate.netstmjournals.com

Covalent Inhibitor Design: The methylsulfonyl group is related to sulfonyl fluorides, which have recently emerged as important "warheads" for designing targeted covalent inhibitors. acs.orgnih.gov These groups can form stable covalent bonds with nucleophilic amino acid residues like tyrosine or lysine (B10760008) on a protein target. acs.org This opens a cutting-edge research direction to use this compound as a basis for designing highly selective and potent covalent drugs, potentially expanding the range of "druggable" proteins.

Potential Applications in Material Science and Advanced Functional Materials

While the primary focus has been on potential life science applications, the unique combination of functional groups in this compound makes it a candidate for creating novel functional materials. This area remains almost entirely unexplored and represents a significant opportunity for future research.

Prospective research could focus on leveraging the molecule as a functional monomer or building block:

Specialty Polymers: The amine functionality allows the molecule to be polymerized, for example, through reactions to form polyamides or polyimines. The incorporation of the rigid aromatic ring and the polar, thermally stable methylsulfonyl group could impart unique properties to these polymers. Research could explore their potential as high-performance materials, such as thermally resistant films or specialty membranes. The sulfonyl group, in particular, could influence properties like gas permeability or ion conduction, suggesting applications in separation technologies or as polymer electrolytes. researchgate.netmdpi.com

Functional Organic Materials: Anilines are versatile building blocks in the synthesis of extended, crystalline structures like Covalent Organic Frameworks (COFs). acs.org Future work could investigate the use of this compound or its derivatives as nodes in such frameworks. The specific functional groups could be used to tune the pore environment and properties of the resulting COF, leading to materials designed for specific applications in catalysis, gas storage, or sensing.

Q & A

Q. Table 1. Comparison of Sulfonation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Batch (AlCl₃, DCM) | 65 | 92 | Low cost | |

| Flow Reactor (THF) | 85 | 98 | Scalability | |

| Catalytic Iodine (MeCN) | 78 | 95 | Reduced by-products |

Q. Table 2. Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (µM) | Structural Modification | Reference |

|---|---|---|---|---|

| 2-Bromo-4-(MeSO₂)aniline | COX-2 | 0.12 | Bromine at 2-position | |

| 5-Ethylsulfonyl analog | VEGFR2 | 0.08 | Ethylsulfonyl at 5-position |

Key Recommendations for Researchers

- Synthesis : Prioritize flow reactors for scalable, high-purity production.

- Characterization : Combine NMR, IR, and X-ray crystallography (using SHELX) for unambiguous structural confirmation.

- Biological Studies : Focus on halogenated derivatives for enhanced target affinity, leveraging computational pre-screening to reduce experimental workload.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。